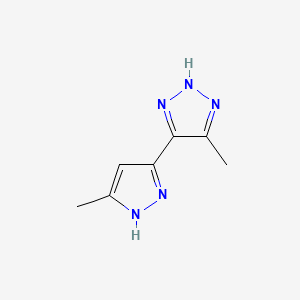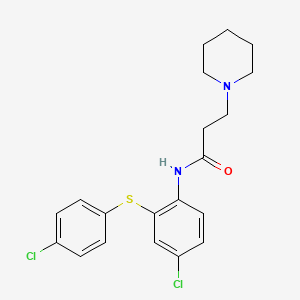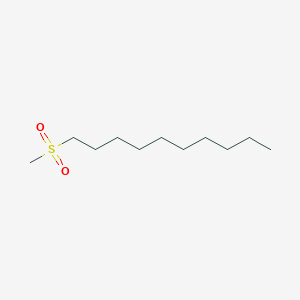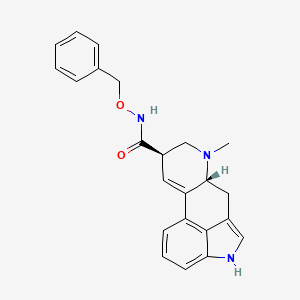
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- is a derivative of the ergoline class of compounds Ergoline derivatives are known for their diverse pharmacological properties, including their use in medicine and research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- typically involves multiple steps, starting from basic ergoline structures. The key steps include:
Formation of the Ergoline Core: This is usually achieved through cyclization reactions involving indole derivatives.
Introduction of the Carboxamide Group: This step involves the reaction of the ergoline core with carboxylic acid derivatives under specific conditions.
Benzyloxy Substitution:
Final Modifications: Additional steps may include dehydrogenation and methylation to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: Studies often focus on its interactions with biological receptors and enzymes.
Medicine: Research includes its potential therapeutic effects and pharmacokinetics.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to various physiological effects. The pathways involved may include signal transduction mechanisms that alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Lysergic Acid Diethylamide: Known for its psychoactive properties.
Ergine: Found in certain plant species and has similar structural features.
Methylergonovine: Used in medicine to control bleeding after childbirth.
Uniqueness
Ergoline-8-beta-carboxamide, N-benzyloxy-9,10-didehydro-6-methyl- is unique due to its specific substitutions, which confer distinct pharmacological properties. Its benzyloxy group, in particular, may enhance its binding affinity to certain receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
63938-25-0 |
|---|---|
Molecular Formula |
C23H23N3O2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(6aR,9R)-7-methyl-N-phenylmethoxy-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c1-26-13-17(23(27)25-28-14-15-6-3-2-4-7-15)10-19-18-8-5-9-20-22(18)16(12-24-20)11-21(19)26/h2-10,12,17,21,24H,11,13-14H2,1H3,(H,25,27)/t17-,21-/m1/s1 |
InChI Key |
DNKCQSVUEVTFGH-DYESRHJHSA-N |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5 |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)NOCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
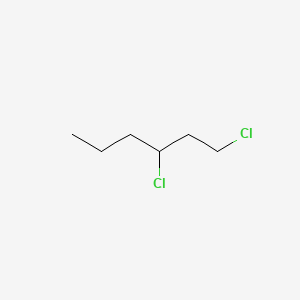
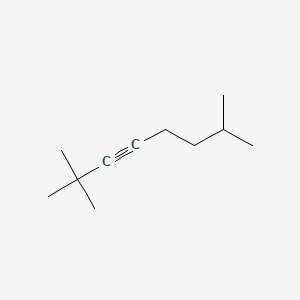
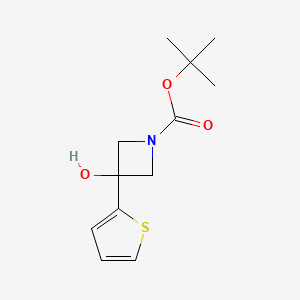
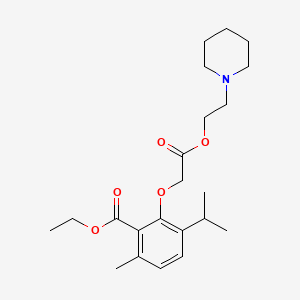
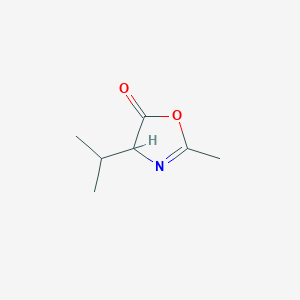
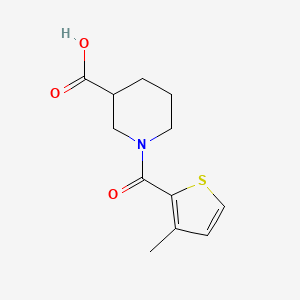
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)

